molecular formula C15H14O2 B11881991 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol CAS No. 917894-57-6

4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol

Cat. No.: B11881991
CAS No.: 917894-57-6
M. Wt: 226.27 g/mol
InChI Key: PZCMJHGXQDCOSI-UHFFFAOYSA-N
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Description

4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol is an organic compound that features a naphthalene ring substituted with a methoxy group and a butyn-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol typically involves the Sonogashira coupling reaction. This reaction is carried out by reacting 1-iodo-2-methoxynaphthalene with but-3-yn-1-ol in the presence of palladium chloride (PdCl2(PPh3)2) and copper iodide (CuI) as catalysts. The reaction is conducted under a nitrogen atmosphere in triethylamine (TEA) at 80°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial applications by scaling up the reagents and ensuring proper handling of the catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The triple bond can be reduced to form alkenes or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methoxy group and the naphthalene ring can participate in π-π interactions. These interactions can influence various molecular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxynaphthalen-1-yl)but-3-yn-1-ol is unique due to the presence of both the methoxy-substituted naphthalene ring and the but-3-yn-1-ol chain

Properties

CAS No.

917894-57-6

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(2-methoxynaphthalen-1-yl)but-3-yn-1-ol

InChI

InChI=1S/C15H14O2/c1-17-15-10-9-12-6-2-3-7-13(12)14(15)8-4-5-11-16/h2-3,6-7,9-10,16H,5,11H2,1H3

InChI Key

PZCMJHGXQDCOSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C#CCCO

Origin of Product

United States

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